molecular formula C10H10FNO B2947328 6-Fluoro-3,3-dimethylindolin-2-one CAS No. 866211-45-2

6-Fluoro-3,3-dimethylindolin-2-one

Cat. No.: B2947328
CAS No.: 866211-45-2
M. Wt: 179.194
InChI Key: PYIOIVVNDDWUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3,3-dimethylindolin-2-one ( 866211-45-2) is a fluorinated indolinone derivative with a molecular formula of C 10 H 10 FNO and a molecular weight of 179.19 g/mol . This compound serves as a valuable synthetic intermediate and pharmacophore in medicinal chemistry and materials science research. Indolin-2-one scaffolds, particularly 3,3-dimethyl variants, are recognized as privileged structures in drug discovery . Recent studies highlight that 3,3-dimethylindolin-2-one derivatives demonstrate significant antimicrobial activity , with some analogs showing potent efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL . The incorporation of a fluorine atom, as in this compound, is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity. Beyond pharmaceutical research, structurally related indolin-2-one compounds are employed in advanced material applications. For instance, derivatives like 1-(2-hydroxyethyl)-3,3-dimethylindolin-6-yl nitrobenzo spiropyrone are key components in the development of multi-stimulus responsive fluorescent hydrogels used for "blind box" style multi-stage secure information encryption platforms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet. Harmful if swallowed, in contact with skin, or if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOIVVNDDWUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Diversification of 6 Fluoro 3,3 Dimethylindolin 2 One Analogues

N-Substitution Strategies (e.g., Alkylation, Acylation)

Modification at the N-1 position of the indolin-2-one core is a common strategy to introduce structural diversity and modulate the physicochemical properties of the resulting compounds. N-alkylation and N-acylation are the most frequently employed methods to achieve this.

N-Alkylation is typically achieved by treating the parent indolin-2-one with an appropriate alkyl halide in the presence of a base. For instance, N-methylation of a substituted indoline-2,3-dione has been accomplished using methyl iodide. A general procedure for N-alkylation involves the use of an alkyl bromide or iodide in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium hydroxide (B78521) (KOH). rsc.org This straightforward approach allows for the introduction of a variety of alkyl groups at the nitrogen atom, influencing the compound's lipophilicity and steric profile.

N-Acylation introduces an acyl group to the nitrogen atom, often to create amide functionalities. This can be achieved by reacting the indolin-2-one with an acyl chloride or anhydride. For example, acylation of a diastereoisomeric mixture of a spiro thiazolidine (B150603) intermediate derived from an indolin-2-one has been carried out using cyclohexanecarbonyl chloride. In another instance, N-aryl-3-oxobutanamides, which can be precursors to indolin-2-ones, are prepared by the reaction of anilines with diketene. nii.ac.jp Furthermore, a chiral acyl radical has been used to functionalize a 5-fluoro-1,3-dimethylindolin-2-one derivative. thieme-connect.com

These N-substitution strategies are fundamental in the design of new indolin-2-one derivatives, providing a versatile handle for fine-tuning their biological activity.

Modifications at the C-3 Position to Introduce Functional Groups

The C-3 position of the indolin-2-one ring is a key site for introducing structural diversity, as it is adjacent to the carbonyl group and part of the lactam ring. A variety of functional groups and structural motifs can be appended at this position, significantly impacting the molecule's three-dimensional shape and potential for biological interactions.

Formation of 3-Alkylidene-2-indolone Derivatives

The synthesis of 3-alkylidene-2-indolone derivatives is a widely used strategy to create compounds with a carbon-carbon double bond at the C-3 position. These derivatives serve as important intermediates and are also investigated for their own biological activities. nih.gov A common method for their preparation is the Knoevenagel condensation between an indolin-2-one and an aldehyde or ketone. researchgate.net

While specific examples for 6-fluoro-3,3-dimethylindolin-2-one are not extensively detailed in the provided literature, the general applicability of these methods is well-established for a range of substituted indolin-2-ones. For instance, various benzylidene-indolin-2-ones have been synthesized with excellent yields through condensation with aromatic aldehydes. researchgate.net Another approach involves the reaction of 3-chlorooxindoles with O-ethyl S-(9H-fluoren-9-yl) carbonodithioates. researchgate.net Furthermore, 3-alkyl-2-indolinone derivatives have been synthesized from α-diazo-β-ketoanilides using a copper nitrate (B79036) catalyst in an aqueous medium. nih.gov These methods highlight the versatility of the indolin-2-one scaffold in generating 3-alkylidene derivatives.

Incorporation of Difluoromethylated Moieties

The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) moiety, is a valuable strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net A transition-metal-free decarboxylative cyclization has been developed for the synthesis of thiodifluorooxindole derivatives. acs.org While this study focused on N-arylacrylamides, it provides a pathway to introduce a difluoromethylthio group at the C-3 position. In one example, 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one was synthesized, demonstrating the feasibility of this modification on a fluorinated indolin-2-one core. acs.org The general procedure involves the reaction of an N-arylacrylamide with a 2,2-difluoro-2-(arylthio)acetic acid in the presence of potassium persulfate (K2S2O8) and cesium carbonate (Cs2CO3) in water. acs.org

Additionally, photoinduced difluoromethylation-cyclization of indole (B1671886) derivatives has been reported, suggesting another potential route for accessing difluoromethylated indolin-2-ones.

Synthesis of Spirocyclic Indolin-2-ones

Spirocyclic indolin-2-ones, where the C-3 position is part of a second ring system, represent a class of compounds with a unique and rigid three-dimensional architecture. These structures are of significant interest in drug discovery due to their conformational constraint, which can lead to enhanced selectivity for biological targets.

A general approach to spiroindoline analogues involves the Fischer indole synthesis starting from a substituted phenylhydrazine (B124118) and a cyclic ketone. researchgate.net The resulting indolenine can then be functionalized at the nitrogen atom via alkylation or acylation. researchgate.net Another strategy for the synthesis of spirooxindoles involves the use of α-keto-N-anilides.

While specific examples starting from this compound are not explicitly detailed, these general methodologies provide a framework for the construction of such spirocyclic derivatives. For instance, the synthesis of 3-cyclopentyl-6-fluoro-3-hydroxy-7-methylindolin-2-one has been described starting from 6-fluoro-7-methylindoline-2,3-dione and cyclopentylmagnesium bromide, showcasing a pathway to C-3 substituted fluoroindolinones that could be adapted for spirocycle formation. google.com

Introduction of Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Thiadiazole, Pyrazole)

The incorporation of heterocyclic rings into the indolin-2-one framework is a powerful strategy for generating novel chemical entities with diverse biological activities. Thiazole, thiadiazole, and pyrazole (B372694) are among the heterocyclic systems that have been successfully appended to the indolin-2-one core, often at the C-3 position.

Thiazole Derivatives: The synthesis of isatin-thiazole derivatives has been reported, where the thiazole ring is linked to the C-3 position of the indolin-2-one through a hydrazono bridge. nih.gov In a specific example, (Z)-5-fluoro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one was synthesized, demonstrating the direct application of this chemistry to a fluorinated indolin-2-one scaffold. nih.gov The general synthetic route involves the condensation of a substituted isatin (B1672199) (indoline-2,3-dione) with a thiazole-containing hydrazine. The design of compounds containing more than one thiazole ring has been shown to enhance their therapeutic activities. mdpi.com

Thiadiazole Derivatives: Molecular hybrids of indolin-2-one with 1,3,4-thiadiazole (B1197879) have been synthesized through a modified Schiff base formation. nih.govacs.org These syntheses typically involve the reaction of a substituted indoline-2,3-dione with an amino-substituted thiadiazole. nih.govacs.org For instance, 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones have been prepared and further derivatized to create thioether linkages. nih.govacs.org

Pyrazole Derivatives: Pyrazole-containing indolin-2-one derivatives have been synthesized by reacting 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde with substituted hydrazines. jgpt.co.inrjptonline.orgresearchgate.net This malonaldehyde intermediate, derived from the parent indolin-2-one, serves as a versatile precursor for building the pyrazole ring. For example, the reaction with 4-fluorophenylhydrazine hydrochloride leads to the formation of a 2-[1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-3,3-dimethyl-3H-indole derivative. jgpt.co.in

The following table summarizes examples of heterocyclic scaffolds introduced into indolin-2-one derivatives:

HeterocycleLinkage/PositionStarting MaterialReference
ThiazoleHydrazono at C-35-Fluoro-isatin nih.gov
1,3,4-ThiadiazoleImino at C-3Substituted isatins nih.govacs.org
PyrazoleAttached at C-22-(3,3-dimethylindolin-2-ylidene)malonaldehyde jgpt.co.inrjptonline.org

Elaboration of Side Chains for Enhanced Molecular Complexity and Biological Utility

The further modification of side chains attached to the this compound core is a critical step in optimizing the biological activity and enhancing the molecular complexity of the resulting analogues. These elaborations can be performed on substituents at the N-1 or C-3 positions, as well as on any appended heterocyclic scaffolds.

For instance, in the synthesis of 1,3,4-thiadiazole-indolin-2-one hybrids, the initial products containing a mercapto group on the thiadiazole ring were further functionalized. nih.govacs.org Thioetherification using an aryl halide in the presence of a palladium catalyst was employed to introduce a phenylthio side chain, which was found to be significant for the pharmacokinetic properties of the molecules. nih.govacs.org

In another example, the synthesis of 3-alkyl-2-indolinone derivatives provides a platform for subsequent modifications. nih.gov The alkyl group at the C-3 position can be designed to incorporate various functionalities, allowing for a systematic investigation of structure-activity relationships. The synthesis of these compounds from α-diazo-β-ketoanilides offers a route to a range of C-3 substituted indolin-2-ones that can be further elaborated. nih.gov

The introduction of complex side chains can also be achieved through multi-step synthetic sequences. For example, the synthesis of ureidopropanamides as formyl peptide receptor 2 (FPR2) agonists involved the use of 6-fluoroindoline (B1266902) as a building block, which was then elaborated through a series of reactions to introduce a complex side chain designed to interact with the target receptor. nih.gov

The ability to strategically elaborate side chains is paramount in the field of drug discovery, as it allows for the fine-tuning of a molecule's properties to achieve the desired biological effect.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3,3 Dimethylindolin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

¹H NMR spectroscopy provides precise information about the number, environment, and coupling of protons within a molecule. In derivatives of 6-fluoro-3,3-dimethylindolin-2-one, the aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns influenced by the fluorine substituent and other groups.

For instance, in 5-fluoro-1,3,3-trimethylindolin-2-one, the aromatic protons appear as a multiplet, while the N-methyl and gem-dimethyl groups at the C3 position show sharp singlet signals. doi.org The chemical shifts for the gem-dimethyl protons typically appear around 1.3-1.4 ppm. doi.orgrsc.org The protons on the aromatic ring of fluorinated indolinones generally appear in the range of 6.70 to 7.30 ppm, with their multiplicity and coupling constants providing clear evidence of their relative positions. rsc.orgthieme-connect.com For example, in 3-(cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one, the aromatic protons are observed as a multiplet between 6.69 and 6.99 ppm. thieme-connect.com The presence of different substituents on the indolinone core, such as an alkyl group at the C3 position, introduces additional signals with specific multiplicities that confirm the structure.

Table 1: Representative ¹H NMR Data for Fluoro-dimethylindolin-2-one Derivatives

Compound Key ¹H NMR Signals (δ, ppm) Solvent
3-(Cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one thieme-connect.com 6.99–6.84 (m, 2H, Ar-H), 6.79–6.69 (m, 1H, Ar-H), 3.24–3.14 (m, 3H, N-CH₃), 1.30 (s, 3H, C-CH₃) CDCl₃
5-Fluoro-1,3-dimethyl-3-phenethylindolin-2-one rsc.org 7.21 (t, J=7.4 Hz, 2H), 7.13 (t, J=7.1 Hz, 1H), 7.05-6.94 (m, 4H), 6.77 (dd, J=8.3, 4.1 Hz, 1H), 3.19 (s, 3H, N-CH₃), 1.39 (s, 3H, C-CH₃) CDCl₃

| 6-Fluoro-3-(6-fluoro-1-methylindolin-2-yl)-1-methyl-1H-indole sioc-journal.cn | 7.54 (dd, J=8.7, 5.4 Hz, 1H), 7.04 (s, 1H), 7.01–6.96 (m, 2H), 6.86–6.80 (m, 1H), 3.75 (s, 3H, N-CH₃), 3.32 (s, 3H, N-CH₃) | CDCl₃ |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon (C=O) of the lactam ring in indolin-2-one derivatives is particularly characteristic, typically resonating in the downfield region around 178-181 ppm. rsc.orgamazonaws.com

The carbon atoms attached to the fluorine atom exhibit a large C-F coupling constant, which is a key diagnostic feature. For example, in 5-fluoro-1,3-dimethyl-3-phenethylindolin-2-one, the C5 carbon shows a large coupling constant (J = 956.6 Hz), confirming the position of the fluoro substituent. rsc.org The quaternary carbon at the C3 position typically appears around 48 ppm, while the gem-dimethyl carbons are found further upfield at approximately 24-26 ppm. rsc.orgrsc.org The aromatic carbons display signals in the 108-160 ppm range, with those directly bonded to fluorine or influenced by its electron-withdrawing nature showing characteristic shifts and couplings. rsc.orgthieme-connect.com

Table 2: Representative ¹³C NMR Data for Fluoro-dimethylindolin-2-one Derivatives

Compound Key ¹³C NMR Signals (δ, ppm) Solvent
3-(Cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one thieme-connect.comthieme-connect.com 180.7 (C=O), 158.3 (d, J=241 Hz, C-F), 139.0, 136.2 (d, J=6.0 Hz), 113.7 (d, J=23.4 Hz), 108.3 (d, J=8.2 Hz), 48.3 (C3), 26.3 (N-CH₃) CDCl₃
5-Fluoro-1,3-dimethyl-3-phenethylindolin-2-one rsc.org 179.9 (C=O), 159.4 (d, J=956.6 Hz, C-F), 141.0, 139.3 (d, J=7.1 Hz), 113.9 (d, J=93.3 Hz), 108.4 (d, J=32.4 Hz), 48.8 (C3), 26.2 (C-CH₃) CDCl₃

| 6-Fluoro-3-(6-fluoro-1-methylindolin-2-yl)-1-methyl-1H-indole sioc-journal.cn | 159.2 (d, J=239.0 Hz, C-F), 158.7 (d, J=237.0 Hz, C-F), 138.9 (d, J=11.0 Hz), 125.1 (d, J=10.0 Hz), 110.1 (d, J=24.0 Hz), 97.4 (d, J=26.0 Hz) | CDCl₃ |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. alfa-chemistry.comicpms.cz For fluorinated indolinone derivatives, the ¹⁹F NMR spectrum typically shows a single resonance for the fluoro group on the aromatic ring if no other fluorine atoms are present.

The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of other substituents. For example, in 3-(cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one, the fluorine atom at the C5 position gives a singlet at -119.9 ppm. thieme-connect.com In other derivatives, coupling to nearby protons can result in more complex multiplets, providing further structural confirmation. acs.org This technique is particularly powerful for confirming the successful incorporation of fluorine into the target molecule and for distinguishing between isomers. nih.gov

Table 3: Representative ¹⁹F NMR Data for Fluoro-dimethylindolin-2-one Derivatives

Compound ¹⁹F NMR Signal (δ, ppm) Solvent
3-(Cyclohexylmethyl)-5-fluoro-1,3-dimethylindolin-2-one thieme-connect.com -119.9 (s) CDCl₃
3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one acs.org -68.6 (d, J=203.0 Hz, 1F), -71.5 (d, J=203.0 Hz, 1F) CDCl₃

| 3-Benzyl-7-fluoro-1,3-dimethylindolin-2-one rsc.org | Not explicitly reported, but presence confirmed by other data. | CDCl₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring, which typically appears in the region of 1700-1720 cm⁻¹. acs.org The exact position of this band can be influenced by substituents on the indolinone core. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethyl and other alkyl groups appear just below 3000 cm⁻¹. acs.org The C-F stretching vibration gives rise to a strong absorption band typically in the range of 1000-1400 cm⁻¹, providing direct evidence of the fluorine substituent. ekb.eg Aromatic C=C stretching vibrations are also visible in the 1450-1620 cm⁻¹ region. acs.org

Table 4: Key IR Absorption Bands for Fluoro-dimethylindolin-2-one Derivatives

Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch (if present) ~3200
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
C=O (Lactam) Stretch acs.org 1700 - 1720
Aromatic C=C Stretch acs.org 1450 - 1620

| C-F Stretch ekb.eg | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity.

For derivatives of this compound, HRMS is used to verify the molecular weight and elemental composition. The measured mass is compared to the calculated mass for the proposed structure, with a match within a few parts per million (ppm) providing strong evidence for the correct formula. For example, the calculated mass for the [M+H]⁺ ion of 5-fluoro-1,3-dimethyl-3-phenethylindolin-2-one (C₁₈H₁₉FNO) is 284.1445, and the experimentally found mass was 284.1445, confirming the composition. rsc.org Similarly, for 6-fluoro-3-(6-fluoro-1-methylindolin-2-yl)-1-methyl-1H-indole (C₁₈H₁₆F₂N₂), the calculated m/z for the [M+H]⁺ ion was 299.1354, with the found value being 299.1353. sioc-journal.cn

X-ray Crystallography for Definitive Solid-State Structure Confirmation

For complex indolinone derivatives, X-ray crystallography can unambiguously establish stereochemistry and resolve any structural uncertainties. For example, the molecular structure of the dimerized product 6-fluoro-3-(6-fluoro-1-methylindolin-2-yl)-1-methyl-1H-indole was confirmed by X-ray crystallography, providing concrete evidence of the connectivity and spatial arrangement of the two indole (B1671886) units. sioc-journal.cn In another example, the binding mode of an indolinone derivative, 3-(2-aminoquinazolin-6-yl)-1-(3,3-dimethylindolin-6-yl)-4-methylpyridin-2(1H)-one, within the kinase domain of a protein receptor was confirmed through X-ray crystallography, highlighting the technique's utility in drug design. The crystal structure of such compounds typically reveals a nearly planar indolinone ring system, with the substituents adopting specific orientations to minimize steric hindrance. researchgate.net The detailed structural parameters obtained from X-ray analysis are invaluable for understanding structure-activity relationships.

Computational Chemistry and Theoretical Investigations of 6 Fluoro 3,3 Dimethylindolin 2 One Structures

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indolin-2-one derivatives, this has been instrumental in understanding their interactions with biological targets, primarily protein kinases involved in cancer progression.

Research has shown that the indolin-2-one nucleus is a highly effective pharmacophore that binds to the hinge region within the ATP active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Docking studies on various derivatives have consistently identified key interactions. For instance, in a study of novel 1,3,4-thiadiazole-based indolin-2-ones, the carbonyl group of the 2-oxoindoline core was found to form a crucial hydrogen bond with the amide group of CYS673 in the hinge region of the c-KIT kinase domain. nih.gov Another hydrogen bond was observed between the adjacent -NH group of the indolinone and the carbonyl of GLU671. nih.gov

Similarly, docking simulations of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against the VEGFR-2 active site were performed to explore their binding modes and affinities. mdpi.com These studies are often used to rationalize the structure-activity relationships observed in biological assays. For example, derivatives showing higher potency in inhibiting VEGFR-2 also demonstrated favorable binding energies and interaction patterns in the docking simulations. nih.govmdpi.com One study found that its most potent compound was 1.78 times more effective at inhibiting VEGFR-2 than the reference drug sunitinib, a finding supported by the docking results. nih.gov

The data from these simulations are critical for optimizing lead compounds. By understanding how the indolin-2-one scaffold and its substituents interact with specific amino acid residues, medicinal chemists can design new molecules with enhanced affinity and selectivity.

Table 1: Representative Molecular Docking Findings for Indolin-2-one Derivatives

Compound ClassTarget ProteinKey InteractionsReference
1,3,4-Thiadiazole-indolin-2-onesc-KIT KinaseH-bond from indolinone C=O to CYS673; H-bond from indolinone N-H to GLU671. nih.gov
Phenylimino-indolin-2-onesVEGFR-2Binding to the hinge region in the ATP active pocket. nih.gov
4-Arylthiazole-indolin-2-onesVEGFR-2Predicted binding affinity and mode correlated with inhibitory activity. mdpi.com
3-Alkylidene-2-indolonesDHFR (1DLS)Interactions with active site residues explored to understand antimicrobial action.

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) with functionals like B3LYP, provide deep insights into the electronic properties of molecules. These methods are used to optimize molecular geometry, calculate electronic distribution (like HOMO and LUMO energies), and predict reactivity.

For the indolin-2-one class, DFT calculations have been employed to understand the structural and electronic features that govern their biological activity. In one study on an isatin (B1672199) Schiff base, a quantum mechanical method using the B3LYP functional was used to estimate the interaction energies between the ligand and individual amino acid residues in the VEGFR-2 active site. nih.gov This goes beyond simple docking by quantifying the strength of these interactions.

Geometry optimization using DFT is a standard first step in many computational analyses. For isomers of 3,3'-(ethane-1,2-diylidene)bis(indolin-2-one), calculations showed that the molecules adopt a planar conformation, which allows for π-electrons to be delocalized across the structure. rsc.orgrsc.org The distribution of the highest occupied molecular orbital (HOMO) was shown to be delocalized across the entire molecule, a key factor in its electronic properties. rsc.orgrsc.org In another study on thiazole (B1198619) derivatives, optimized structural parameters such as bond lengths and angles were simulated using DFT at the B3LYP/6-311++(d,p) level of theory. rsc.org These fundamental calculations are essential for building accurate models for more complex simulations like molecular dynamics.

In Silico Pharmacokinetic Assessments (e.g., ADME Properties)

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions are a rapid and cost-effective way to assess the drug-likeness of a molecule.

For several series of novel indolin-2-one derivatives, including those hybridized with 1,3,4-thiadiazole (B1197879) and aziridine (B145994) moieties, in silico ADME property descriptors were calculated. nih.govnih.gov The findings from these studies have been consistently positive, indicating that the target molecules generally fall within an acceptable range for key drug-like properties. nih.govnih.gov These assessments suggest that compounds based on the indolin-2-one scaffold can be designed to have favorable oral bioavailability profiles, a critical characteristic for many therapeutic agents. rsc.org

Table 2: Summary of In Silico ADME Findings for Indolin-2-one Derivatives

Study FocusFindingImplicationReference(s)
1,3,4-Thiadiazole & Aziridine HybridsADME property descriptors are in an acceptable range.The compounds possess drug-like pharmacokinetic profiles suitable for further development. nih.gov, , nih.gov
Heterocyclic Compounds for HCCSynthesized drugs display advantageous oral bioavailability patterns.The scaffold is suitable for developing orally administered drugs. rsc.org

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energy levels. The collection of all possible conformations and their energies is known as the energy landscape.

Studies on indolin-2-one derivatives have revealed important conformational behaviors. A conformational analysis of 3-(2-(4-nitrophenyl)hydrazono)indolin-2-one suggested that it might not interact with the VEGFR-2 active site in its minimum energy conformation. nih.gov This highlights that the biologically active conformation is not always the most stable one in isolation, and the protein environment plays a crucial role in selecting a specific conformation.

The concept of the free energy landscape (FEL) has also been applied to understand the dynamics of these systems. The FEL for a thiazole derivative in complex with its target protein was analyzed to gain insights into the stability of the bound state. rsc.orgresearchgate.net Minima on the energy landscape represent stable states, while barriers correspond to transient states. rsc.org In a different context, it was noted that introducing bulky moieties can destabilize certain intermediates, leading to a "flatter energetic landscape" and increased catalytic efficiency in a reaction. This demonstrates how conformational and energetic properties can be tuned to achieve a desired outcome, whether it be enhanced biological activity or improved synthetic accessibility.

Studies on Supramolecular Inclusion Complex Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key area of this field is the formation of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule. Cyclodextrins (CDs) are common host molecules used to improve the solubility and stability of guest compounds.

The potential for indolin-2-one precursors to form such complexes has been investigated. A computational study found that indolin-2,3-dione, a common starting material for the synthesis of indolin-2-one derivatives, forms a supramolecular inclusion complex with a modified β-cyclodextrin (β-cyclodextrin-SO3H). nih.gov This interaction is driven by non-covalent forces, primarily hydrogen bonding. nih.gov The formation of this inclusion complex was proposed as a key step in a green synthesis method, where the cyclodextrin (B1172386) acts as both a solubilizing agent and a proton-donating catalyst. nih.gov

While not involving the exact title compound, studies on other guest molecules provide a model for how encapsulation might occur. For instance, the inclusion of a bioactive steroid in cyclodextrin hosts was found to involve the insertion of one end of the steroid (the D-ring) into the CD cavity. This type of specific orientation, driven by host-guest interactions, is fundamental to the function of these supramolecular systems.

Future Directions and Emerging Research Avenues for 6 Fluoro 3,3 Dimethylindolin 2 One

Development of Novel and Sustainable Synthetic Routes for Indolin-2-one Scaffolds

The development of efficient and environmentally benign synthetic methodologies is crucial for the continued exploration of indolin-2-one derivatives. Future research in this area is focused on creating novel and sustainable routes to access the 6-Fluoro-3,3-dimethylindolin-2-one core and its analogues.

Green chemistry principles are increasingly being applied to the synthesis of indolin-2-one scaffolds. nih.govacs.org For instance, the use of recyclable catalysts such as β-cyclodextrin-SO3H in water has been shown to be an effective and environmentally friendly approach for the synthesis of indolin-2-one hybrids. nih.govacs.org Another green method involves the use of sodium bicarbonate (NaHCO3) as a catalyst in solvent-free conditions, which offers advantages such as mild reaction conditions and short reaction times.

Continuous flow chemistry presents another promising avenue for the sustainable synthesis of indolin-2-one derivatives. This technology allows for rapid reaction optimization and scale-up of 3,3-disubstituted indolines, reducing the formation of side products and offering a more efficient process compared to traditional batch chemistry.

Furthermore, research into novel synthetic transformations continues to expand the chemical space accessible from the indolin-2-one core. For example, the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes provides a highly efficient method for synthesizing 3,3-disubstituted oxindoles, including those with fluorine substitutions. thieme-connect.com The transition-metal-free decarboxylative cyclization of N-arylacrylamides is another innovative approach to synthesize functionalized oxindole (B195798) derivatives. acs.org

Synthetic MethodKey FeaturesSustainability Aspect
β-cyclodextrin-SO3H Catalysis Utilizes a recyclable catalyst in water. nih.govacs.orgEnvironmentally friendly solvent, catalyst is recyclable. nih.govacs.org
NaHCO3 Catalysis Solvent-free, mild reaction conditions.Reduces solvent waste, energy-efficient.
Continuous Flow Chemistry Rapid optimization and scale-up, reduced side products.Efficient use of reagents and energy.
Oxidative Alkylarylation Direct functionalization of N-arylacrylamides. thieme-connect.comAtom-economical, avoids pre-functionalized starting materials. thieme-connect.com
Decarboxylative Cyclization Transition-metal-free approach. acs.orgAvoids the use of potentially toxic and expensive metals. acs.org

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

The integration of advanced computational techniques is revolutionizing the process of drug discovery and development. For this compound and its derivatives, these methods are instrumental in the rational design of new molecules with improved potency and selectivity.

Computer-aided drug design (CADD) encompasses a range of in silico methods that predict the interaction of a ligand with its biological target. mdpi.com Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are being employed to design and optimize indolin-2-one-based inhibitors. mdpi.com These computational tools enable researchers to understand the structural requirements for binding to a specific target and to predict the activity of novel compounds before their synthesis. mdpi.com

For instance, molecular docking studies are used to predict the binding mode of indolin-2-one derivatives within the active site of target proteins, such as kinases. This information is crucial for designing modifications to the scaffold that can enhance binding affinity and selectivity. The fluorine atom in this compound can play a significant role in these interactions through the formation of hydrogen bonds or other electrostatic interactions, which can be modeled and optimized using computational methods.

Machine learning and artificial intelligence are also emerging as powerful tools in this field, capable of analyzing large datasets to identify novel scaffolds and predict the pharmacokinetic properties of new drug candidates. mdpi.com

Computational TechniqueApplication in Indolin-2-one Research
3D-QSAR Developing models to predict the biological activity of new derivatives.
Molecular Docking Predicting the binding mode of inhibitors in the active site of target proteins.
MM/GBSA Estimating the binding free energy of ligand-protein complexes.
Machine Learning/AI Identifying novel scaffolds and predicting ADME properties. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications Beyond Current Scope

While indolin-2-one derivatives are well-established as kinase inhibitors, ongoing research is uncovering new biological targets and potential therapeutic applications for compounds based on the this compound scaffold.

One area of active investigation is the development of inhibitors for receptor tyrosine kinases (RTKs) that are implicated in cancer progression. For example, derivatives of fluoro-substituted indolin-2-ones have shown promising inhibitory activity against c-KIT kinase, a key driver in certain cancers. acs.org Specifically, a compound bearing a fluoro-substituted indolin-2-one motif demonstrated a broad spectrum of inhibitory activity against various cancer cell lines, highlighting the potential of this scaffold in oncology. acs.org

Beyond cancer, the indolin-2-one core is being explored for other therapeutic indications. For instance, derivatives are being investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) for the treatment of inflammatory diseases. nih.gov The unique electronic properties of the fluorine atom in this compound can influence the binding affinity and selectivity of these compounds for their respective targets.

Furthermore, there is growing interest in the development of indolin-2-one derivatives as modulators of other protein classes. For example, research into formyl peptide receptor 2 (FPR2) agonists for the treatment of central nervous system disorders has included indoline-based structures. nih.gov The exploration of such novel targets could significantly expand the therapeutic potential of the this compound scaffold.

Biological TargetTherapeutic AreaKey Findings
c-KIT Kinase CancerFluoro-substituted indolin-2-one derivatives show broad-spectrum inhibitory activity. acs.org
5-LOX/sEH InflammationIndoline-based compounds identified as dual inhibitors. nih.gov
FPR2 CNS DisordersIndoline (B122111) structures explored as potential agonists. nih.gov
PARP CancerThis compound used as a building block for PARP inhibitors.

Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Biology, and In Vitro Pharmacology

The future of drug discovery with this compound lies in the seamless integration of multiple scientific disciplines. An interdisciplinary approach that combines the strengths of synthetic chemistry, computational biology, and in vitro pharmacology is essential for accelerating the development of new therapeutic agents.

This synergistic workflow typically begins with computational biologists identifying and validating new biological targets. doi.org They then use in silico tools to design novel indolin-2-one derivatives with predicted activity against these targets. mdpi.com Synthetic chemists then take over to develop efficient and sustainable routes for the synthesis of these designed compounds. nih.govacs.org

Once synthesized, the compounds are passed to in vitro pharmacologists for biological evaluation. This involves a battery of assays to determine the potency, selectivity, and mechanism of action of the new molecules. The results of these in vitro studies provide crucial feedback to the computational and synthetic chemists, allowing for further optimization of the lead compounds. This iterative cycle of design, synthesis, and testing is a powerful strategy for rapidly advancing promising drug candidates.

Several studies on indolin-2-one derivatives already exemplify this interdisciplinary approach, where the synthesis of novel compounds is guided by computational modeling and followed by extensive biological evaluation. acs.orgnih.gov This integrated strategy will undoubtedly be central to unlocking the full therapeutic potential of this compound and its future generations of derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-Fluoro-3,3-dimethylindolin-2-one, and how do reaction conditions influence yield?

Synthesis typically involves fluorination and alkylation steps on an indolin-2-one scaffold. A common approach includes:

  • Fluorination : Use of potassium fluoride (KF) or other fluorinating agents in polar aprotic solvents like DMSO to introduce the fluoro group at the 6-position .
  • Dimethylation : Alkylation with methyl halides or dimethyl sulfate under basic conditions (e.g., NaH) to install the 3,3-dimethyl groups.
  • Optimization : Yields are sensitive to solvent choice (e.g., DMSO vs. DMF), temperature (60–100°C), and stoichiometry of reagents. For example, excess methylating agent may reduce byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for singlet signals for the 3,3-dimethyl groups (δ ~1.4 ppm) and aromatic protons influenced by fluorine (e.g., deshielding at δ ~6.5–7.0 ppm) .
    • ¹³C NMR : The carbonyl (C=O) appears at δ ~180 ppm, while the quaternary C-F carbon resonates at δ ~144 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₁₁H₁₁FNO, expected m/z = 192.0824 .

Q. Example Data :

TechniqueKey SignalsReference
¹³C NMR (CDCl₃)δ 181.0 (C=O), 144.3 (C-F)
HRMS (ESI)[M+H]⁺ = 192.0824 (calc)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Contradictions often arise from:

  • Reagent purity : Trace moisture in solvents or bases (e.g., NaH) can reduce yields. Use rigorously dried solvents and inert atmospheres .
  • Regioselectivity : Competing alkylation at alternative positions may occur. Monitor intermediates via TLC or LC-MS to identify side products .
  • Case Study : A 37% yield for a chlorinated analog () highlights the need for optimizing stoichiometry and reaction time. Increasing equivalents of methylating agent improved yields to 60% in related systems .

Q. What mechanistic insights guide the design of visible-light-mediated reactions involving this compound?

Visible-light photocatalysis enables radical-based functionalization:

  • Trichloromethylation : Use of CCl₄ as a radical source with Ru(bpy)₃²⁺ as a catalyst under blue LED light (450 nm). The reaction proceeds via single-electron transfer (SET) to generate trichloromethyl radicals, which add to the indolin-2-one core .
  • Scope Limitations : Electron-withdrawing groups (e.g., F at C6) may slow radical addition. Adjust light intensity (10–20 W) or catalyst loading (2–5 mol%) to enhance efficiency .

Q. Experimental Design Table :

ParameterOptimal ConditionReference
Light SourceBlue LED (450 nm)
CatalystRu(bpy)₃Cl₂ (2 mol%)
Reaction Time12–24 hours

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states. The fluorine atom’s electron-withdrawing effect increases electrophilicity at C3, favoring nucleophilic attack .
  • Solvent Effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize charged intermediates, reducing activation barriers by ~5 kcal/mol .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Protecting Groups : Temporarily protect the NH of indolin-2-one with Boc groups to prevent undesired side reactions during Suzuki-Miyaura couplings .
  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid couplings, achieving >70% yield with 2 mol% loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.